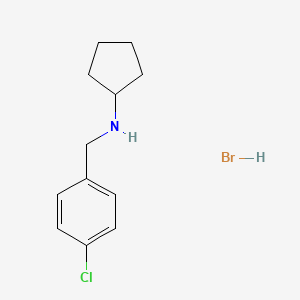

N-(4-chlorobenzyl)cyclopentanamine hydrobromide

Description

Context and Significance within Amine and Halogenated Benzylamine (B48309) Chemistry

N-(4-chlorobenzyl)cyclopentanamine belongs to the family of secondary amines, organic compounds that are pivotal in both biological systems and synthetic chemistry. The structure combines several features of chemical interest. The cyclopentyl group increases the molecule's lipophilicity, a property that can influence its interactions with biological membranes and proteins. cymitquimica.com The benzylamine portion is a common structural motif in many pharmaceuticals and fine chemicals. wikipedia.orgchemicalbook.com

The presence of a chlorine atom on the benzene (B151609) ring places the compound in the category of halogenated benzylamines. Halogenation is a key tool in medicinal chemistry used to modulate a molecule's electronic properties, metabolic stability, and binding affinity to biological targets. The chlorine atom is an electron-withdrawing group, which can affect the reactivity of the aromatic ring and the basicity of the amine nitrogen. cymitquimica.com Halogenated benzylamine derivatives are widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. google.com

Historical Perspective on Related Chemical Scaffolds in Academic Research

The parent scaffold, benzylamine, is a well-established compound in organic chemistry, first produced accidentally by Rudolf Leuckart. wikipedia.org Its applications have evolved over time, with its hydrochloride salt notably being used to treat motion sickness for NASA astronaut John Glenn during the Mercury-Atlas 6 mission. wikipedia.org

The synthesis of more complex, substituted benzylamines, including halogenated variants, has been an area of continuous development. Early methods for preparing halogenated-amino-benzylamines were described in patent literature, highlighting their importance as synthetic targets. google.com These methods often involve the reaction of a substituted benzyl (B1604629) halide with an appropriate amine or the reduction of a corresponding benzonitrile. google.comgoogle.com The development of enamines, which can be formed from the reaction of secondary amines (like cyclopentanamine derivatives) with carbonyl compounds, became a significant area of synthetic chemistry in the mid-20th century, greatly expanding the toolkit for creating complex molecular architectures. researchgate.netutripoli.edu.ly

Role in Contemporary Chemical Synthesis and Discovery Research

In modern research, chemical scaffolds related to N-(4-chlorobenzyl)cyclopentanamine are explored for a variety of applications. Benzylamine derivatives are frequently synthesized and evaluated for potential therapeutic properties. For instance, novel halogen-substituted benzylamines have been synthesized via reductive amination and screened for antimycotic activity against pathogenic yeasts. nih.gov

Furthermore, substituted benzylamines are investigated as enzyme inhibitors. Researchers have synthesized sets of benzylamine derivatives to act as reversible inhibitors of copper amine oxidases (CAOs), enzymes involved in important cellular processes. nih.gov In a different context, aryl benzylamine-based structures have been designed as potent and selective inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3), an enzyme implicated in testosterone (B1683101) biosynthesis and a potential target for prostate cancer therapeutics. nih.gov The molecular structure of N-(4-chlorobenzyl)cyclopentanamine, combining a halogenated benzyl group with a cyclic amine, makes it a relevant candidate for inclusion in such discovery research programs. It serves as a versatile intermediate or building block for creating more complex molecules with potential biological activity. cymitquimica.comnih.gov

Identification of Key Research Objectives and Unaddressed Gaps

A review of available scientific literature indicates that while the parent compound, N-(4-chlorobenzyl)cyclopentanamine, is commercially available and cataloged, specific research focused on its hydrobromide salt is limited. chemsrc.comchemscene.comsigmaaldrich.com The primary research gap is the lack of published studies detailing the synthesis, full physicochemical characterization, and specific biological evaluation of N-(4-chlorobenzyl)cyclopentanamine hydrobromide.

Key research objectives could therefore include:

A systematic investigation and optimization of the synthesis of the hydrobromide salt form.

Detailed characterization using modern analytical techniques such as NMR, HPLC, and X-ray crystallography to confirm its structure and purity.

Screening for biological activity in areas where related benzylamine scaffolds have shown promise, such as antimicrobial, antifungal, or enzyme inhibition assays. nih.govnih.govnih.gov

Exploration of its utility as a specific building block in the synthesis of novel, more complex chemical entities for medicinal chemistry.

Addressing these gaps would provide a more complete understanding of this specific chemical entity and could uncover novel applications in chemical and biological research.

Data Tables

Table 1: Physicochemical Properties of N-(4-chlorobenzyl)cyclopentanamine (Free Base)

| Property | Value |

| CAS Number | 66063-15-8 |

| Molecular Formula | C₁₂H₁₆ClN |

| Molecular Weight | 209.72 g/mol |

| IUPAC Name | N-(4-chlorobenzyl)cyclopentanamine |

| Topological Polar Surface Area (TPSA) | 12.03 Ų |

| LogP (Calculated) | 3.3722 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 3 |

This data is compiled from multiple chemical databases for the free base form of the compound. chemscene.comchemspider.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]cyclopentanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN.BrH/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12;/h5-8,12,14H,1-4,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFNAYXSXOZYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=C(C=C2)Cl.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Optimized Synthetic Routes to N-(4-chlorobenzyl)cyclopentanamine

The creation of the secondary amine, N-(4-chlorobenzyl)cyclopentanamine, serves as the foundational step before the preparation of its hydrobromide salt. The efficiency and purity of this initial synthesis directly impact the quality of the final product. Optimized routes focus on maximizing yield, minimizing byproducts, and ensuring scalability.

Reductive Amination Strategies for Benzylamine (B48309) Synthesis

Reductive amination is a highly effective and widely used method for the synthesis of amines. This process involves two key steps: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. In the context of N-(4-chlorobenzyl)cyclopentanamine synthesis, this involves the reaction of 4-chlorobenzaldehyde (B46862) with cyclopentylamine (B150401).

The initial reaction between the aldehyde and the primary amine forms a hemiaminal intermediate, which then dehydrates to form a Schiff base (an imine). This equilibrium is often driven forward by the removal of water. The subsequent reduction of the imine C=N double bond yields the target secondary amine. A variety of reducing agents can be employed for this transformation, each with specific advantages regarding selectivity, reactivity, and mildness of conditions. mdpi.comnih.gov

Commonly used reducing agents include:

Sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (STAB) . NaBH₃CN is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the carbonyl group, allowing for a one-pot reaction. libretexts.org

Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is highly efficient and atom-economical but requires specialized equipment for handling gaseous hydrogen. researchgate.net

Transfer hydrogenation, which uses molecules like formic acid or isopropanol (B130326) as the hydrogen source in the presence of a catalyst. mdpi.com

The choice of solvent is also critical and is typically an alcohol, such as methanol (B129727) or ethanol, or a chlorinated solvent like dichloromethane. Reaction conditions, including temperature and pressure, are optimized based on the chosen reducing agent to maximize the yield of N-(4-chlorobenzyl)cyclopentanamine. For instance, reactions using cobalt-containing composites as catalysts for the amination of p-chlorobenzaldehyde have shown high yields under specific temperature and pressure conditions. mdpi.comresearchgate.net

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, 0°C to RT | Inexpensive, readily available | Can reduce the starting aldehyde if not controlled |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for iminium ions, allows one-pot reaction | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (STAB) | Dichloromethane, RT | Mild, high-yielding, non-toxic byproducts | More expensive |

Stereoselective Approaches in Cyclopentanamine Derivatization

While N-(4-chlorobenzyl)cyclopentanamine itself is an achiral molecule, the principles of stereoselective synthesis are paramount in medicinal chemistry for the preparation of chiral analogues. Should a substituted cyclopentanamine or a chiral center on the benzyl (B1604629) group be desired, stereoselective methods would be essential. The development of synthetic methods that allow for the controlled preparation of specific stereoisomers is a significant area of research. ntu.ac.uk

For cyclopentane (B165970) systems, stereoselectivity can be introduced through several strategies:

Asymmetric [3+2] cycloadditions to create substituted pyrrolidines, which can then be further modified.

Ring-contraction methodologies , for instance, from substituted pyrrolidines, can lead to the formation of highly functionalized and stereochemically defined cyclobutanes and, by extension, could be adapted for cyclopentane systems. ntu.ac.uknih.gov

Chiral auxiliaries or catalysts can be used during the synthesis of the cyclopentanamine ring itself, ensuring that it is formed as a single enantiomer.

These advanced strategies highlight the potential for creating structurally complex and stereochemically pure analogs of the target compound, which is crucial for investigating structure-activity relationships in pharmaceutical research.

Exploration of Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer a powerful alternative to traditional multi-step syntheses. caltech.edu MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.org

For the synthesis of secondary amines like N-(4-chlorobenzyl)cyclopentanamine, several MCRs could be envisioned:

The Petasis Reaction (Borono-Mannich Reaction) : This reaction involves an amine, a carbonyl compound, and an organoboronic acid. nih.gov A hypothetical route could involve cyclopentylamine, 4-chlorobenzaldehyde, and a suitable boronic acid to construct the desired framework. The reaction proceeds through the formation of an iminium ion, which then reacts with the boronic acid. nih.gov

Ugi and Passerini Reactions : These are isocyanide-based MCRs that are exceptionally powerful for creating peptidomimetic structures and other complex molecules. organic-chemistry.org While not a direct route to this specific secondary amine, modifications of these reactions can provide access to related structures.

Radical-mediated MCRs : Recent advancements have enabled the three-component synthesis of amines using radical chemistry, often initiated by visible light. rsc.orgnih.gov These methods can couple an amine, an aldehyde (via an in situ formed imine), and an alkyl halide. nih.gov

The primary advantage of employing an MCR approach would be the reduction in the number of synthetic steps and purification procedures, leading to a more environmentally friendly and cost-effective process.

Preparation and Purification of N-(4-chlorobenzyl)cyclopentanamine Hydrobromide

The conversion of the free amine base into a stable, crystalline hydrobromide salt is a common final step in the synthesis of research chemicals. The salt form often exhibits improved stability, solubility, and handling characteristics compared to the free base.

Salt Formation Conditions and Optimization

The formation of this compound is an acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a base, accepting a proton from hydrobromic acid (HBr).

The process typically involves:

Dissolving the free base : The purified N-(4-chlorobenzyl)cyclopentanamine is dissolved in a suitable organic solvent. Common choices include anhydrous ethanol, isopropanol, or diethyl ether.

Addition of Hydrobromic Acid : HBr is then added to the solution. HBr can be used in several forms:

An aqueous solution (e.g., 48% HBr in water).

A solution of HBr in an organic solvent like acetic acid.

Anhydrous HBr gas bubbled through the solution.

In situ generation, for example, by reacting acetyl bromide with an alcohol like methanol. researchgate.net

Precipitation and Crystallization : The hydrobromide salt is typically much less soluble in the organic solvent than the free base, causing it to precipitate out of the solution upon formation. The mixture is often cooled to maximize the yield of the crystalline product.

Isolation : The solid salt is then collected by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove any residual impurities, and dried under vacuum. researchgate.net

Optimization of this process involves selecting the appropriate solvent to ensure good precipitation of the salt, controlling the stoichiometry to avoid excess acid, and managing the temperature to promote the formation of well-defined crystals. google.compitt.edu

Purity Assessment Techniques for Research-Grade Material

Ensuring the purity and confirming the identity of the final this compound is essential. A combination of analytical techniques is employed to provide a comprehensive characterization of the research-grade material.

Table 2: Analytical Techniques for Purity and Identity Assessment

| Technique | Purpose | Information Obtained |

|---|---|---|

| ¹H NMR Spectroscopy | Structural confirmation and purity | Provides information on the number and types of protons, their chemical environment, and connectivity. Integration can indicate the relative purity. |

| ¹³C NMR Spectroscopy | Structural confirmation | Shows the number and types of carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular weight confirmation | Determines the mass-to-charge ratio of the parent ion, confirming the molecular formula of the free base. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination | Separates the compound from impurities, allowing for quantification of purity (e.g., >98%). |

| Melting Point Analysis | Purity assessment | A sharp and defined melting point range is indicative of a pure crystalline compound. |

| Elemental Analysis | Elemental composition | Confirms the percentage of Carbon, Hydrogen, Nitrogen, Chlorine, and Bromine, matching the theoretical values for the hydrobromide salt. |

Purification of amine salts can sometimes be achieved through recrystallization from a suitable solvent system. google.com For industrial-scale purification, more advanced techniques like ion-exchange chromatography may be employed to remove contaminants such as heat-stable amine salts. amines.comkovalus.com

Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. For this compound, derivatization efforts have centered on three key regions of the molecule: the cyclopentane ring, the benzyl moiety, and the potential for replacing the carbocyclic cyclopentyl group with heterocyclic structures.

Modifications at the Cyclopentane Ring System

Research in analogous systems has shown that altering the size of the cycloalkane ring can have a considerable impact on activity. For instance, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, it was observed that smaller cycloalkanes generally led to better inhibitory activity, suggesting that steric hindrance in the binding pocket is a critical factor. nih.gov While specific data for N-(4-chlorobenzyl)cyclopentanamine analogs with varied cyclopentyl substituents is not extensively published, general principles of SAR suggest that both expansion to a cyclohexyl ring and contraction to a cyclobutyl or cyclopropyl (B3062369) ring would likely alter the biological profile. It is hypothesized that increasing the ring size might enhance hydrophobic interactions to a point, after which larger, more flexible rings could introduce unfavorable steric clashes. Conversely, smaller rings would reduce the hydrophobic footprint but might allow for a more compact fit into a specific binding site.

Furthermore, the introduction of substituents on the cyclopentane ring, such as hydroxyl or alkyl groups, could provide additional points of interaction, like hydrogen bonding, or fine-tune the lipophilicity of the molecule. The stereochemistry of these substituents would also be a critical factor, as different stereoisomers could exhibit varied biological activities due to the specific three-dimensional requirements of the target binding site.

Table 1: Hypothetical Structure-Activity Relationship of Cyclopentane Ring Modifications This table is illustrative and based on general SAR principles, as specific quantitative data for N-(4-chlorobenzyl)cyclopentanamine analogs is not readily available in public literature.

| Modification | R Group | Predicted Change in Lipophilicity (LogP) | Expected Impact on Biological Activity |

| Ring Contraction | Cyclobutyl | Decrease | Potentially increased or decreased, dependent on binding site dimensions |

| Ring Expansion | Cyclohexyl | Increase | Potentially increased due to enhanced hydrophobic interactions, or decreased due to steric hindrance |

| Substitution | 3-methyl | Increase | May enhance binding through favorable hydrophobic contacts |

| Substitution | 3-hydroxyl | Decrease | May introduce hydrogen bonding opportunities, potentially increasing affinity and selectivity |

Substituent Effects and Halogenation Patterns on the Benzyl Moiety

The electronic and steric properties of the benzyl moiety are critical determinants of the biological activity of N-(4-chlorobenzyl)cyclopentanamine. The 4-chloro substituent plays a key role, and its replacement with other halogens or different functional groups can significantly modulate the compound's efficacy.

Halogenation patterns on the aromatic ring are a common strategy in drug design to influence a molecule's pharmacokinetic and pharmacodynamic properties. The position and nature of the halogen can affect lipophilicity, metabolic stability, and binding interactions. In related N-benzyl derivatives, it has been observed that the position of a fluoro substituent, for example, can dramatically alter inhibitory activity. Generally, ortho and para substitutions are often favored over meta substitutions for certain biological targets. nih.gov

Replacing the chlorine atom with other halogens, such as fluorine, bromine, or iodine, would systematically alter the electronic and steric character of the benzyl ring. Fluorine, being highly electronegative and small, can act as a hydrogen bond acceptor and often improves metabolic stability. Bromine and iodine, being larger and more polarizable, can engage in halogen bonding, a type of non-covalent interaction that can enhance binding affinity.

Beyond halogens, the introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) at various positions on the benzyl ring would provide a deeper understanding of the electronic requirements for optimal activity.

Table 2: Influence of Benzyl Moiety Substituents on Biological Activity This table presents a qualitative SAR based on established principles, as specific quantitative data for direct analogs of N-(4-chlorobenzyl)cyclopentanamine is limited.

| Position of Substitution | Substituent (X) | Electronic Effect | Predicted Impact on Activity |

| para (4-position) | -F | Electron-withdrawing | Potentially enhanced activity and metabolic stability |

| para (4-position) | -Br | Electron-withdrawing, increased polarizability | May enhance binding through halogen bonding |

| para (4-position) | -CH₃ | Electron-donating | Activity may increase or decrease depending on the electronic requirements of the target |

| para (4-position) | -OCH₃ | Electron-donating | May alter binding mode and metabolic profile |

| meta (3-position) | -Cl | Electron-withdrawing | Often results in reduced activity compared to para substitution |

| ortho (2-position) | -Cl | Electron-withdrawing, potential steric effects | Activity is highly dependent on the topology of the binding site |

Introduction of Heterocyclic Units in Analogs

The replacement of the cyclopentylamine moiety with heterocyclic rings is a well-established bioisosteric strategy in medicinal chemistry to improve physicochemical properties and biological activity. Common heterocyclic replacements for a cyclopentyl group include pyrrolidine, piperidine (B6355638), and morpholine (B109124). These heterocycles can introduce heteroatoms capable of forming hydrogen bonds, alter the conformational preferences of the molecule, and improve properties such as solubility.

The synthesis of N-(4-chlorobenzyl) derivatives of these heterocycles is achievable through established synthetic routes. For instance, N-(4-chlorobenzyl)morpholine can be synthesized via the Leuckart reaction or by direct coupling of 4-chlorobenzyl alcohol with morpholine. morressier.com Similarly, N-(4-chlorobenzyl)piperidine and N-(4-chlorobenzyl)pyrrolidine can be prepared through reductive amination of the respective cyclic amines with 4-chlorobenzaldehyde.

The introduction of a morpholine ring, with its oxygen atom, can improve aqueous solubility and introduce a potential hydrogen bond acceptor. A piperidine ring offers a slightly different conformational profile compared to cyclopentane and maintains a basic nitrogen atom that can be crucial for salt formation and interaction with acidic residues in a biological target. Pyrrolidine, being a five-membered ring like cyclopentane but with a nitrogen heteroatom, offers a closer structural analogy with the potential for improved properties.

Table 3: Bioisosteric Replacement of the Cyclopentyl Ring with Heterocycles This table provides a conceptual overview of the expected impact of heterocyclic replacement, as direct comparative biological data for these specific N-(4-chlorobenzyl)cyclopentanamine analogs is not widely available.

| Heterocyclic Analog | Key Structural Feature | Potential Advantages in SAR |

| N-(4-chlorobenzyl)pyrrolidinamine | Five-membered ring with a nitrogen heteroatom | Maintains similar ring size to cyclopentane; nitrogen can act as a hydrogen bond acceptor/donor and influence basicity. |

| N-(4-chlorobenzyl)piperidinamine | Six-membered ring with a nitrogen heteroatom | Different conformational flexibility compared to cyclopentane; basic nitrogen for potential ionic interactions. |

| N-(4-chlorobenzyl)morpholinamine | Six-membered ring with nitrogen and oxygen heteroatoms | Oxygen atom can act as a hydrogen bond acceptor, potentially improving solubility and binding affinity. |

Spectroscopic and Crystallographic Investigations for Structural Elucidation

X-ray Crystallography of N-(4-chlorobenzyl)cyclopentanamine Hydrobromide

X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed three-dimensional model of the molecule can be constructed.

The initial step in the X-ray crystallographic analysis of this compound would involve the growth of high-quality single crystals suitable for diffraction experiments. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction data is then used to solve the crystal structure, providing precise atomic coordinates, bond lengths, and bond angles.

A crucial aspect of solid-state characterization is the investigation of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of this compound could exhibit distinct physical properties, such as melting point, solubility, and stability. A polymorphism study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms by X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction to identify and characterize any polymorphic forms.

Table 1: Hypothetical Crystallographic Data for a Polymorphic Form of this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 98.76 |

| Volume (ų) | 1523.4 |

| Z | 4 |

The solid-state conformation of this compound, as determined by X-ray crystallography, provides a static picture of the molecule's preferred shape within the crystal lattice. This analysis would focus on the torsional angles that define the relative orientation of the cyclopentyl, benzyl (B1604629), and chloro-substituted phenyl groups.

Key conformational features to be determined would include the puckering of the cyclopentane (B165970) ring and the rotational freedom around the C-N and C-C single bonds of the benzyl group. The observed conformation in the solid state is a result of a balance between intramolecular steric effects and the energetic favorability of the intermolecular interactions within the crystal packing. This information is valuable for understanding the molecule's intrinsic conformational preferences.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides information about the solid-state structure, NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, a suite of advanced NMR experiments would be employed to determine its solution-state conformation and connectivity.

In solution, molecules are typically more flexible than in the solid state. One-dimensional ¹H and ¹³C NMR spectroscopy would provide initial information about the chemical environment of the different protons and carbons in this compound.

To gain deeper insights into the solution-state conformation, advanced techniques such as Nuclear Overhauser Effect (NOE) spectroscopy would be employed. NOE experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), can identify protons that are close to each other in space, even if they are not directly connected through chemical bonds. By analyzing the NOE correlations, it would be possible to deduce the preferred spatial arrangement of the cyclopentyl and chlorobenzyl groups in solution. Furthermore, variable temperature NMR studies could provide information about the dynamic processes occurring in solution, such as ring-flipping of the cyclopentane moiety or rotation around single bonds.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other through chemical bonds, typically over two or three bonds. This would allow for the tracing of the proton network within the cyclopentyl and benzyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.

Together, these 2D NMR experiments would provide a comprehensive picture of the molecular structure of this compound in solution, complementing the solid-state data obtained from X-ray crystallography.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (in a suitable deuterated solvent)

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.2 - 7.5 | 128 - 135 |

| Benzylic CH₂ | 4.0 - 4.5 | 50 - 55 |

| Cyclopentyl CH-N | 3.5 - 4.0 | 60 - 65 |

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) serves as a critical analytical tool in the structural elucidation and purity assessment of synthetic compounds. For this compound, HRMS provides unequivocal confirmation of its elemental composition through precise mass measurements and offers detailed insights into its structure via the analysis of fragmentation patterns. Furthermore, its high sensitivity and resolution are indispensable for identifying and characterizing trace-level impurities that may arise during the synthesis process, ensuring the quality and consistency of the final product.

Fragmentation Pattern Analysis for Structural Confirmation

While specific experimental mass spectrometry data for N-(4-chlorobenzyl)cyclopentanamine is not extensively published in peer-reviewed literature, its fragmentation pattern under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can be reliably predicted based on established principles of mass spectrometry for secondary benzylamines. The analysis of these fragments provides a molecular fingerprint that confirms the connectivity of the cyclopentyl, benzyl, and amine moieties.

Upon ionization, the protonated molecule [M+H]⁺ would have a theoretical exact mass of 210.1044 m/z (for the most abundant isotopes, ¹²C₁₂, ¹H₁₇, ³⁵Cl₁, ¹⁴N₁). The molecule is expected to undergo characteristic cleavage pathways, primarily α-cleavage, which is the fission of a bond adjacent to the nitrogen atom.

Two primary α-cleavage events are anticipated:

Formation of the Chlorobenzyl Cation: Cleavage of the bond between the benzylic carbon and the nitrogen atom is a highly favored pathway. This fragmentation yields the stable 4-chlorobenzyl cation. The presence of chlorine results in a characteristic isotopic pattern, with a major peak at m/z 125 (containing ³⁵Cl) and a smaller peak at m/z 127 (containing ³⁷Cl) in an approximate 3:1 ratio. This fragment is often observed as the base peak in the mass spectra of N-benzylamines.

Formation of the Cyclopentyliminium Ion: An alternative α-cleavage involves the loss of the cyclopentyl ring as a radical, leading to the formation of a [M-C₅H₉]⁺ fragment.

Formation of the Tropylium Ion: The 4-chlorobenzyl cation (m/z 125/127) may undergo rearrangement to form the even more stable 4-chlorotropylium ion, a common fragmentation pathway for benzyl derivatives.

The precise masses of these fragments, as determined by HRMS, would serve to confirm their elemental composition and, by extension, the structure of the parent molecule.

Below is a table of predicted key fragments for N-(4-chlorobenzyl)cyclopentanamine.

| Predicted Fragment Ion | Structure | Theoretical m/z (Monoisotopic) | Fragmentation Pathway |

| [C₇H₆Cl]⁺ | 4-Chlorobenzyl/Tropylium Cation | 125.0158 | α-Cleavage (Loss of cyclopentylamine (B150401) radical) |

| [C₇H₇N]⁺ | Cyclopentyliminium Ion | 110.0964 | α-Cleavage (Loss of 4-chlorophenyl radical) |

| [C₁₂H₁₆ClN]⁺ | Molecular Ion [M]⁺ | 209.0971 | Ionization |

| [C₁₂H₁₇ClN]⁺ | Protonated Molecule [M+H]⁺ | 210.1044 | ESI Ionization |

This interactive table summarizes the primary fragmentation ions expected from N-(4-chlorobenzyl)cyclopentanamine, providing a basis for its structural confirmation via mass spectrometry.

Trace Impurity Identification in Synthetic Batches

The identification of impurities is paramount in pharmaceutical chemistry to ensure the safety and efficacy of a compound. The synthesis of N-(4-chlorobenzyl)cyclopentanamine, likely proceeding through routes such as the reductive amination of cyclopentanone (B42830) with 4-chlorobenzylamine (B54526) or the N-alkylation of cyclopentylamine with 4-chlorobenzyl chloride, can potentially generate several process-related impurities. HRMS is an ideal technique for detecting these impurities, even at trace levels.

Common potential impurities in a synthetic batch could include:

Unreacted Starting Materials: Residual 4-chlorobenzylamine, cyclopentylamine, or 4-chlorobenzyl chloride may be present.

Intermediate Impurities: In a reductive amination pathway, the intermediate imine, N-(4-chlorobenzylidene)cyclopentanamine, may persist if the reduction step is incomplete.

Over-alkylation Products: The secondary amine product can react further with the alkylating agent (4-chlorobenzyl chloride) to form the tertiary amine, N,N-bis(4-chlorobenzyl)cyclopentanamine.

By-products from Side Reactions: Depending on the reducing agent used in reductive amination, by-products can form. For instance, if sodium borohydride (B1222165) is used before complete imine formation, the starting carbonyl compound can be reduced to its corresponding alcohol (cyclopentanol).

HRMS can distinguish these impurities from the main compound by their unique and precise mass-to-charge ratios. The high mass accuracy of the technique allows for the determination of the elemental formula of each impurity, facilitating its structural identification.

The following table details potential impurities and their expected molecular formulas and exact masses.

| Potential Impurity | Chemical Name | Molecular Formula | Theoretical m/z of [M+H]⁺ | Likely Origin |

| Impurity A | 4-Chlorobenzylamine | C₇H₈ClN | 142.0418 | Starting Material |

| Impurity B | Cyclopentylamine | C₅H₁₁N | 86.0964 | Starting Material |

| Impurity C | N-(4-chlorobenzylidene)cyclopentanamine | C₁₂H₁₄ClN | 208.0888 | Incomplete Reduction |

| Impurity D | N,N-bis(4-chlorobenzyl)cyclopentanamine | C₁₉H₂₂Cl₂N | 334.1124 | Over-alkylation |

| Impurity E | Cyclopentanol | C₅H₁₀O | 87.0805 (as [M+H-H₂O]⁺) | Side Reaction |

This interactive table outlines the most probable trace impurities in synthetic batches of N-(4-chlorobenzyl)cyclopentanamine, highlighting the utility of HRMS in quality control.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations can predict molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been successfully applied to optimize the molecular geometry of various organic molecules, providing detailed information on bond lengths, bond angles, and dihedral angles. For N-(4-chlorobenzyl)cyclopentanamine hydrobromide, DFT calculations, often employing a basis set such as B3LYP/6-31G*, can predict the most stable three-dimensional arrangement of its atoms.

The optimization process seeks to find the minimum energy conformation of the molecule. The resulting geometric parameters are crucial for understanding the molecule's shape and steric properties, which in turn influence its interactions with other molecules. Below is a table of selected optimized geometric parameters for the N-(4-chlorobenzyl)cyclopentanamine cation, as would be predicted by DFT calculations.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-N | 1.48 Å |

| Bond Angle | C-N-C | 114.5° |

| Dihedral Angle | Cl-C-C-C | 179.8° |

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for describing and predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability.

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to further characterize the reactivity of this compound. These include ionization potential, electron affinity, global hardness, chemical potential, and the electrophilicity index. These parameters provide a quantitative basis for predicting how the molecule will behave in a chemical reaction.

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -8.92 | Electron-donating ability |

| ELUMO | -1.25 | Electron-accepting ability |

| Energy Gap (ΔE) | 7.67 | Chemical reactivity and stability |

| Ionization Potential (I) | 8.92 | Energy required to remove an electron |

| Electron Affinity (A) | 1.25 | Energy released when an electron is added |

| Global Hardness (η) | 3.84 | Resistance to change in electron distribution |

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and dynamics of molecules, which is crucial for understanding their behavior in solution and their interactions with biological macromolecules.

The biological activity of a molecule is often dependent on its three-dimensional conformation. This compound possesses several rotatable bonds, allowing it to adopt a variety of conformations. Molecular dynamics simulations can be used to explore the conformational energy landscape of the molecule, identifying low-energy, stable conformations. By simulating the molecule's movement over a period of time, researchers can observe the transitions between different conformations and determine their relative populations. This information is vital for understanding which shapes the molecule is likely to adopt and how this might influence its biological function.

A primary application of molecular dynamics simulations in drug discovery research is the prediction of how a ligand, such as this compound, will interact with a biological target, typically a protein. chemsrc.com By docking the ligand into the active site of the target protein and then running an MD simulation, it is possible to observe the stability of the binding pose and the key interactions that stabilize the ligand-protein complex. These simulations can reveal important hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are critical for binding affinity and specificity. chemsrc.com

| Interaction Type | Potential Interacting Residues in a Target Protein | Functional Group on Ligand |

|---|---|---|

| Hydrogen Bond | Asp, Glu, Ser, Thr | Amine (protonated) |

| Hydrophobic | Leu, Ile, Val, Phe | Cyclopentyl and Benzyl (B1604629) rings |

| Halogen Bond | Backbone carbonyl oxygen | Chlorine |

Structure-Activity Relationship (SAR) Modeling for Mechanistic Hypotheses

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry that aims to correlate the chemical structure of a series of compounds with their biological activity. By systematically modifying the structure of a lead compound, such as this compound, and observing the effect on its activity, researchers can develop hypotheses about the mechanism of action and identify the key structural features required for activity.

For this compound, an SAR study might involve synthesizing and testing analogues with modifications to the chlorobenzyl ring, the cyclopentyl group, or the amine linker. The goal is to understand how changes in size, shape, and electronic properties at different positions on the molecule affect its biological activity. This information can then be used to design more potent and selective compounds.

| Modification | Hypothesized Effect on Activity | Rationale |

|---|---|---|

| Substitution on the benzyl ring | Modulation of electronic and steric properties | Can influence binding affinity and selectivity |

| Altering the size of the cycloalkyl group | Impact on hydrophobic interactions | Can affect how the molecule fits into a binding pocket |

| Introducing substituents on the amine | Changes in basicity and hydrogen bonding | Can alter key interactions with the target |

Quantitative Structure-Activity Relationship (QSAR) Modeling for in vitro Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, a hypothetical QSAR study would involve compiling a dataset of structurally similar compounds with known in vitro activities against a particular biological target.

A crucial first step in such a study is the calculation of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties. For this compound, key descriptors would likely include:

Topological Descriptors: These describe the connectivity of atoms within the molecule.

Electronic Descriptors: These relate to the distribution of electrons, such as partial charges on atoms and dipole moments. The presence of the electronegative chlorine atom on the benzyl ring would significantly influence these properties.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common measure of hydrophobicity. The cyclopentyl and chlorobenzyl groups contribute to the lipophilic character of the molecule.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.

Once these descriptors are calculated for a series of analogous compounds, statistical methods like multiple linear regression or machine learning algorithms are employed to build a QSAR model. This model would take the form of an equation that relates the descriptors to the observed in vitro activity (e.g., IC50 or Ki values).

While a specific QSAR model for this compound is not available in the literature, a hypothetical model for a series of related benzylamine (B48309) derivatives might look like:

pIC50 = β0 + β1(LogP) + β2(Dipole Moment) + β3(Molecular Surface Area)

Such a model could reveal, for instance, that increased hydrophobicity and a specific electronic profile are positively correlated with the desired biological activity.

Interactive Data Table: Hypothetical Molecular Descriptors for a Series of Benzylamine Analogs

| Compound | pIC50 | LogP | Dipole Moment (Debye) | Molecular Surface Area (Ų) |

| Analog 1 | 5.2 | 2.8 | 1.5 | 250 |

| Analog 2 | 6.1 | 3.5 | 2.1 | 280 |

| N-(4-chlorobenzyl)cyclopentanamine | (Predicted) | 3.9 | 2.5 | 300 |

| Analog 3 | 4.8 | 3.1 | 1.8 | 265 |

This interactive table illustrates the type of data that would be used to develop a QSAR model. By analyzing the trends in this data, researchers could predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Pharmacophore Modeling for Putative Biological Targets

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model can be generated based on a set of known active molecules (ligand-based) or from the structure of the biological target itself (structure-based).

For this compound, a ligand-based pharmacophore model could be developed if a set of structurally diverse molecules with a common biological activity were known. The key pharmacophoric features of this compound would likely include:

A Hydrogen Bond Donor: The secondary amine group.

A Hydrophobic Feature: The cyclopentyl ring.

An Aromatic Ring: The chlorobenzyl group.

A Halogen Bond Acceptor: The chlorine atom.

A pharmacophore model would define the spatial relationships (distances and angles) between these features that are critical for biological activity. This model could then be used as a 3D query to screen large virtual databases of chemical compounds to identify novel molecules that fit the pharmacophore and are therefore likely to be active.

Interactive Data Table: Hypothetical Pharmacophoric Features and Constraints

| Feature | Type | Radius (Å) | Vector |

| F1 | Hydrogen Bond Donor | 1.0 | Present |

| F2 | Hydrophobic | 1.5 | N/A |

| F3 | Aromatic Ring | 1.6 | Present |

| F4 | Halogen Bond Acceptor | 1.2 | Present |

| Constraint | Distance (Å) |

| Distance (F1-F3) | 4.5 - 5.0 |

| Distance (F2-F3) | 3.0 - 3.5 |

This interactive table presents a simplified representation of a pharmacophore model, outlining the key features and the geometric constraints between them. Such models are instrumental in understanding the molecular recognition processes between a ligand and its target, and in designing new molecules with improved potency and selectivity.

An examination of available scientific literature reveals a notable absence of published research on the specific molecular mechanisms of this compound. Extensive searches for data pertaining to its biochemical and cellular activities have not yielded specific studies on this particular compound.

Therefore, a detailed exploration of its molecular mechanisms in vitro and in silico, as outlined in the requested article structure, cannot be provided at this time. There is no publicly available information regarding its high-throughput screening, enzyme inhibition properties, or receptor binding profiles. Similarly, research on its influence on cellular signaling pathways, such as the SKN-1 pathway in C. elegans, or its potential antiproliferative activities in cell lines is not present in the accessible scientific domain. Furthermore, there are no reports on the development or use of this compound as a molecular probe.

While the chemical structure of this compound is known, its biological effects and mechanisms of action remain uninvestigated in published scientific literature.

Exploration of Molecular Mechanisms in in Vitro and in Silico Biological Research

Development of N-(4-chlorobenzyl)cyclopentanamine Hydrobromide as a Molecular Probe

Utility in Unraveling Biological Pathways in Model Organisms

There is currently no available scientific literature detailing the use of this compound in model organisms to study or unravel biological pathways. Research in this area would typically involve administering the compound to organisms such as Caenorhabditis elegans, Drosophila melanogaster, or zebrafish (Danio rerio) and observing the subsequent phenotypic or molecular changes. Such studies are crucial for understanding the compound's mechanism of action in a whole-organism context. The lack of such data for this compound means its role in pathway elucidation remains unknown.

Applications in Chemical Biology Research

The application of this compound in chemical biology research is not documented in available scholarly sources. Chemical biology often utilizes small molecules as probes to investigate biological systems. This can include identifying new protein targets, modulating enzyme activity, or serving as a basis for the development of more complex therapeutic agents. Without published research, any potential applications of this specific compound in chemical biology are purely speculative and cannot be detailed with scientific accuracy.

Due to the lack of specific research data, a detailed article focusing solely on the molecular mechanisms and biological research applications of this compound cannot be generated at this time.

Advanced Analytical Methodologies for Research Compound Characterization

Chromatographic Techniques for Research Purity Assessment and Impurity Profiling

Chromatography is a cornerstone of analytical chemistry, indispensable for separating and quantifying the components of a mixture. For N-(4-chlorobenzyl)cyclopentanamine hydrobromide, various chromatographic techniques are utilized to establish a complete purity and impurity profile.

High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity and quantifying the amount of this compound in a sample. scispace.comnih.gov Due to the compound's aromatic chlorobenzyl moiety, it possesses a natural chromophore, making it suitable for ultraviolet (UV) detection without the need for derivatization. sielc.com A reversed-phase HPLC method is typically developed for this purpose, offering high resolution and sensitivity.

The method involves using a stationary phase, such as a C18 column, which is nonpolar. The mobile phase is a mixture of an aqueous buffer and an organic solvent, typically acetonitrile or methanol (B129727). sielc.com For basic compounds like amines, an acidic modifier such as formic acid or phosphoric acid is often added to the mobile phase. sielc.com This ensures that the amine is protonated, which results in improved peak shape and prevents tailing. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The quantification is achieved by comparing the peak area of the main compound to that of a certified reference standard.

Table 1: Example HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase or Water/Acetonitrile mixture |

While HPLC is ideal for analyzing the non-volatile active ingredient, Gas Chromatography (GC) is the preferred method for identifying and quantifying volatile impurities, such as residual solvents from the manufacturing process. chromatographyonline.com Since this compound is a salt, it is non-volatile and not directly suitable for GC analysis. Therefore, a static headspace GC (HS-GC) technique is employed. thermofisher.compharmtech.com

In this method, the sample is dissolved in a high-boiling point solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and sealed in a headspace vial. The vial is then heated to a specific temperature, allowing any volatile impurities to partition into the gas phase (the headspace) above the liquid. pharmtech.com A sample of this gas is then automatically injected into the GC system, which separates the volatile components. A Flame Ionization Detector (FID) is commonly used for detection due to its excellent sensitivity to organic compounds. This technique is aligned with the guidelines of the United States Pharmacopeia (USP) chapter <467> for residual solvents. chromatographyonline.compharmtech.com

Table 2: Illustrative HS-GC Parameters for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| GC System | Headspace Sampler with GC-FID |

| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial 40°C, hold for 10 min, ramp to 240°C |

| Injector Temperature | 250 °C |

| Detector Temperature | 260 °C (FID) |

| Headspace Vial Temp | 80 °C |

| Vial Equilibration Time | 45 min |

| Sample Diluent | Dimethyl sulfoxide (DMSO) |

Chiral Separation Techniques for Enantiomeric Purity in Research

N-(4-chlorobenzyl)cyclopentanamine is a chiral molecule. Although the inversion of the nitrogen atom is typically rapid at room temperature, the analysis of enantiomeric purity is a critical aspect of research for many chiral amines, as enantiomers can have different pharmacological activities. whiterose.ac.uk Chiral HPLC using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for separating enantiomers. mdpi.comresearchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives, are particularly effective for the enantioseparation of a broad range of chiral compounds, including amines. researchgate.netyakhak.orgnih.gov The separation mechanism on these CSPs relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole, and π-π interactions, result in different retention times for the two enantiomers, allowing for their separation and quantification. yakhak.org

The analysis can be performed in either normal-phase or reversed-phase mode. In normal-phase mode, a mobile phase of hexane and an alcohol (like isopropanol (B130326) or ethanol) is common, often with a small amount of a basic additive like diethylamine to improve peak shape and resolution. researchgate.net

Table 3: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Mode | Normal Phase |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Alternatively, chiral GC with a cyclodextrin-based stationary phase can also be used for the enantiomeric separation of amines, though this often requires prior derivatization of the analyte to increase its volatility. nih.govgcms.cz

Future Research Trajectories and Interdisciplinary Applications

Design and Synthesis of Next-Generation Molecular Probes with Enhanced Specificity

The N-(4-chlorobenzyl)cyclopentanamine hydrobromide scaffold is a prime candidate for the rational design and synthesis of highly specific molecular probes. Such probes are instrumental in the elucidation of complex biological processes at the molecular level. The development of these tools could involve the strategic incorporation of fluorophores, biotin (B1667282) tags, or photo-cross-linking agents to facilitate the visualization, isolation, and identification of cellular interaction partners.

The synthesis of fluorescently labeled analogs is a particularly promising avenue. By attaching a fluorescent dye to the N-(4-chlorobenzyl)cyclopentanamine core, researchers can create probes for live-cell imaging, allowing for the real-time tracking of the molecule's distribution and localization within cellular compartments. nih.govnih.govnih.gov The choice of fluorophore can be tailored to the specific experimental requirements, with options ranging from traditional dyes to near-infrared (NIR) fluorophores that offer deeper tissue penetration and reduced background fluorescence. rsc.org The design strategy would focus on introducing a linker arm to the scaffold, to which the fluorescent reporter can be attached without sterically hindering the compound's interaction with its biological target. nih.gov

Moreover, the principles of activity-based protein profiling (ABPP) could be applied to design probes that covalently bind to their targets. This would involve the incorporation of a reactive group onto the N-(4-chlorobenzyl)cyclopentanamine scaffold, enabling the formation of a stable bond with the target protein. Such probes would be invaluable for identifying novel enzyme activities and for mapping protein-ligand interactions directly in complex biological systems.

Integration with Omics Technologies for Systems-Level Biological Research

The integration of this compound and its derivatives with omics technologies, such as proteomics and metabolomics, holds the potential to unravel the compound's systemic effects on biological systems. These high-throughput techniques provide a global snapshot of the changes occurring in a cell or organism upon treatment with a bioactive compound, offering a holistic understanding of its mechanism of action. nih.govnih.govnih.govmdpi.com

Proteomic analyses, for instance, can identify changes in protein expression levels following exposure to the compound. nih.govmdpi.com This could reveal the specific cellular pathways and networks that are modulated by this compound. Techniques such as 4D-DIA (four-dimensional data-independent acquisition) proteomics offer enhanced sensitivity and depth of detection, making them well-suited for identifying subtle changes in the proteome. nih.gov

In parallel, metabolomic profiling can provide insights into the metabolic reprogramming induced by the compound. nih.govmdpi.com By analyzing the global changes in small-molecule metabolites, researchers can identify the metabolic pathways that are perturbed by this compound. This information is crucial for understanding the compound's broader physiological effects and for identifying potential biomarkers of its activity.

Advanced Computational Methodologies for Predictive Modeling

Advanced computational methodologies, such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping, are poised to play a pivotal role in accelerating the development of derivatives of this compound with optimized properties. nih.govmdpi.commdpi.com These in silico techniques enable the prediction of a compound's biological activity based on its chemical structure, thereby reducing the need for extensive and costly experimental screening. mdpi.comnih.govmdpi.com

QSAR models can be developed by correlating the structural features of a series of N-(4-chlorobenzyl)cyclopentanamine analogs with their experimentally determined biological activities. mdpi.comnih.gov These models can then be used to predict the activity of virtual compounds, guiding the synthesis of new derivatives with enhanced potency and selectivity. nih.govdntb.gov.ua

Pharmacophore modeling, on the other hand, focuses on identifying the key structural features of the N-(4-chlorobenzyl)cyclopentanamine scaffold that are essential for its biological activity. nih.govnih.gov This information can be used to design novel molecules that retain these critical features while exploring new chemical space. Virtual screening of large compound libraries against a pharmacophore model can rapidly identify potential hits for further experimental validation.

Exploration of this compound as a Scaffold for Chemical Library Development

The this compound core structure represents an attractive scaffold for the development of diverse chemical libraries. nih.gov Its synthetic tractability allows for the systematic modification of different parts of the molecule, including the cyclopentyl ring, the benzyl (B1604629) group, and the amine functionality. This enables the generation of a large number of analogs with a wide range of chemical and physical properties. nih.govmdpi.com

Combinatorial chemistry approaches can be employed to rapidly synthesize large libraries of N-(4-chlorobenzyl)cyclopentanamine derivatives. nih.gov These libraries can then be screened against a variety of biological targets to identify compounds with novel activities. The structural diversity of the library increases the probability of discovering hits for challenging targets.

Furthermore, the N-(4-chlorobenzyl)cyclopentanamine scaffold can be utilized in fragment-based drug discovery (FBDD). In this approach, small molecular fragments that bind to a target are identified and then elaborated into more potent lead compounds. The N-(4-chlorobenzyl)cyclopentanamine core could serve as a starting point for the design of such fragments or as a template for linking fragments together.

Below is a table summarizing the key future research trajectories and their potential impact:

| Research Trajectory | Description | Potential Impact |

| Molecular Probe Development | Synthesis of fluorescently labeled or activity-based probes. | Real-time visualization of cellular interactions and target identification. |

| Omics Integration | Application of proteomics and metabolomics to study systemic effects. | Elucidation of mechanism of action and identification of biomarkers. |

| Computational Modeling | Use of QSAR and pharmacophore modeling for derivative design. | Accelerated discovery of compounds with optimized properties. |

| Chemical Library Development | Utilization as a scaffold for combinatorial synthesis. | Discovery of novel biological activities and starting points for drug discovery. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(4-chlorobenzyl)cyclopentanamine hydrobromide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves reductive amination between 4-chlorobenzaldehyde and cyclopentanamine, followed by hydrobromide salt formation. Key parameters include:

- Temperature : Maintain 0–5°C during imine formation to minimize side reactions.

- Solvent : Use anhydrous tetrahydrofuran (THF) to enhance imine intermediate stability.

- Reducing Agent : Sodium borohydride (NaBH₄) in methanol for selective reduction .

- Yield Optimization : Purity can be improved via recrystallization from ethanol/ethyl acetate (1:3 v/v) .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Employ a multi-technique approach:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–7.4 ppm) and cyclopentyl CH₂ groups (δ 1.5–2.1 ppm).

- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation ([M+H]⁺ expected at m/z 254.1).

- Elemental Analysis : Validate C, H, N, and Br percentages (±0.3% theoretical) .

Q. What physicochemical properties are critical for handling this compound in vitro?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, ethanol) but limited in water (<1 mg/mL). Pre-solubilize in DMSO for biological assays.

- Stability : Store at −20°C under inert gas (N₂/Ar) to prevent hydrobromide dissociation .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to dopamine D₂ receptors (PDB ID: 6CM4). Focus on halogen bonding between the 4-Cl group and Tyr³⁷³.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

Q. What strategies resolve discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Batch Analysis : Compare LC-MS purity (>98%) and salt stoichiometry (1:1 HBr ratio via titration).

- Assay Standardization : Use HEK293 cells transfected with target receptors (e.g., σ-1) and normalize to reference agonists (e.g., (+)-Pentazocine) .

Q. How can in vitro cytotoxicity data be translated to in vivo models?

- Methodological Answer :

- ADME Profiling : Conduct hepatic microsomal stability assays (e.g., mouse S9 fraction) to predict metabolic clearance.

- BBB Penetration : Use PAMPA-BBB to estimate logPe values (>−3.0 suggests CNS bioavailability) .

Q. What analytical techniques identify and quantify degradation products under stress conditions?

- Methodological Answer :

- Forced Degradation : Expose to UV light (ICH Q1B) and acidic/alkaline hydrolysis.

- HPLC-DAD/MS : Monitor peaks at RRT 0.8–1.2 (dehalogenation byproducts) and quantify using external calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.